molecular formula C6H3BrClF2N B2406965 3-Bromo-2-chloro-6-(difluoromethyl)pyridine CAS No. 1805221-46-8

3-Bromo-2-chloro-6-(difluoromethyl)pyridine

Cat. No.: B2406965
CAS No.: 1805221-46-8
M. Wt: 242.45
InChI Key: BLLVLEFBHDUOQV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(difluoromethyl)pyridine (CAS 1805221-46-8) is a valuable fluorinated pyridine derivative supplied for research and development purposes. This compound serves as a versatile chemical intermediate in the discovery and synthesis of novel active ingredients. Its molecular structure, featuring bromine and chlorine substituents on the pyridine ring alongside a difluoromethyl group, makes it a key building block for constructing more complex molecules in the agrochemical and pharmaceutical industries . The incorporation of fluorine atoms and a fluorinated moiety is a established strategy in discovery chemistry, as it can significantly influence a compound's physicochemical properties, including its metabolism, translocation, and biomolecular affinity . Researchers utilize this intermediate to develop new crop protection agents, such as pesticides and herbicides, leveraging the unique characteristics of the trifluoromethylpyridine moiety to enhance biological activity and selectivity . In pharmaceutical research, it is employed as a synthetic precursor for creating potential therapeutic candidates . The compound must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-chloro-6-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVLEFBHDUOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions of pyridine derivatives. Various methods can be employed to achieve high yields:

  • Halogenation : The compound can be synthesized through the halogenation of a suitable pyridine precursor.
  • Reagents : Common reagents include elemental bromine and chlorine under controlled conditions.
  • Catalysts : Catalysts such as Lewis acids may enhance reaction efficiency.

Medicinal Chemistry

This compound serves as an important building block in drug discovery. Its structural features allow it to interact with biological targets effectively.

  • Case Study : Research has shown that pyridine derivatives can exhibit significant biological activity, including antimicrobial and anticancer properties. The difluoromethyl group enhances lipophilicity, improving the compound's ability to cross biological membranes.

Agrochemical Development

This compound is also explored for its potential use in developing new agrochemicals, particularly insecticides and fungicides.

  • Case Study : Analogues of neonicotinoid insecticides, such as Imidacloprid, have been synthesized using difluoromethylated pyridine derivatives. These compounds demonstrate improved efficacy against pests while minimizing environmental impact.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate for synthesizing more complex molecules.

  • Reactions : It undergoes nucleophilic substitution reactions where bromine or chlorine can be replaced by other functional groups, facilitating the creation of diverse chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Halogen and fluorinated substituents significantly influence the electronic, steric, and metabolic properties of pyridine-based compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight Key Characteristics
3-Bromo-2-chloro-6-(difluoromethyl)pyridine Br (3), Cl (2), -CF₂H (6) 242.45 Moderate electron-withdrawing effect; used in kinase inhibitor synthesis .
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1) Br (3), Cl (2), -CF₃ (6) 260.44 Stronger electron-withdrawing effect; enhances metabolic stability in drug candidates .
3-Bromo-6-chloro-2-fluoropyridine (CAS: 885952-18-1) Br (3), Cl (6), F (2) 210.44 Altered halogen positioning; used in agrochemical intermediates .
3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS: 1803695-57-9) Br (3), -CF₂H (2), F (6) 217.26 Dual fluorination; potential in fluorinated drug scaffolds .
3-Bromo-2-chloro-6-(methylthio)pyridine (CAS: 1809158-14-2) Br (3), Cl (2), -SCH₃ (6) 242.48 Thioether group introduces nucleophilic reactivity; explored in organocatalysis .

Electronic and Reactivity Profiles

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The -CF₂H group in the target compound provides a balance of lipophilicity and moderate electron-withdrawing effects, making it suitable for modulating drug solubility and binding affinity .
  • Halogen Positioning :

    • Swapping chlorine and fluorine positions (e.g., 3-Bromo-6-chloro-2-fluoropyridine) alters steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions .

Biological Activity

3-Bromo-2-chloro-6-(difluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H3BrClF2N and a molecular weight of approximately 260.439 Da. Its structure features a pyridine ring with bromine, chlorine, and difluoromethyl substituents, which influence its reactivity and biological activity. The presence of these halogens can enhance binding affinity to biological targets, making it a valuable candidate for drug development.

In biological systems, this compound may exert its effects by interacting with specific enzymes or receptors. This interaction can modulate their activity, leading to various physiological responses. The difluoromethyl group is particularly noteworthy for potentially enhancing lipophilicity and bioactivity, which are critical for the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, suggesting its application in developing antimicrobial agents .
  • Anti-inflammatory Properties : Studies have indicated that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .
  • Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further exploration in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammatory markers in vitro
AnticancerInhibited growth of cancer cells (e.g., MCF-7)

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyridine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was reported at approximately 12 μM, indicating a promising therapeutic index compared to standard chemotherapeutics like 5-Fluorouracil .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include halogenation and difluoromethylation reactions. These synthetic routes are critical for producing compounds with desired biological activities and structural characteristics.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its ability to modulate enzyme activity positions it as a candidate for developing enzyme inhibitors or receptor ligands.

Q & A

Q. What are the key physicochemical properties of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine, and how do they influence experimental design?

Answer: While direct data for this compound is limited, analogous pyridine derivatives (e.g., 3-Bromo-2-chloro-6-methylpyridine) provide insights:

  • Molecular weight : ~220–250 g/mol (estimated from similar bromo/chloro-pyridines) .
  • Melting point : Likely 30–50°C (based on 3-Bromo-2-chloro-6-methylpyridine: mp 30–35°C) .
  • Boiling point : Volatility may resemble 3-Bromo-2-methylpyridine (bp 38°C under reduced pressure) .
  • Density : ~1.5 g/mL (similar halogenated pyridines range 1.4–1.7 g/mL) .

Experimental implications : Low melting points suggest storage at 2–8°C to prevent decomposition. High density and halogen content necessitate careful handling in fume hoods. Use inert atmospheres for reactions to avoid moisture sensitivity .

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?

Answer: Synthesis likely involves:

Halogenation : Direct bromination/chlorination of pyridine precursors, with regioselectivity controlled by directing groups (e.g., methyl or difluoromethyl substituents) .

Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions using boronic acids or amines .

Q. Purity optimization :

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for halogenated intermediates .
  • Recrystallization : Ethanol/water mixtures are effective for polar pyridine derivatives .
  • Analytical validation : Confirm purity via GC-MS (>98% purity thresholds) and NMR (absence of residual solvents) .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Potential skin/eye irritation (R-phrases: 36/37/38) and respiratory toxicity .
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use N95 masks if ventilation is inadequate .
  • Storage : Dry, sealed containers under nitrogen to prevent hydrolysis of difluoromethyl groups .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Answer: Regioselectivity issues arise due to competing halogenation sites. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., methyl) to steer bromination/chlorination to desired positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .
  • Stepwise synthesis : Sequential halogenation (e.g., bromine first, then chlorine) with intermediate purification .

Q. What spectroscopic and computational methods validate the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Difluoromethyl groups show characteristic splitting (²J~50 Hz) .
    • ¹³C NMR : Halogenated carbons appear downfield (δ 140–160 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .
  • X-ray crystallography : Resolves steric effects of bulky substituents (e.g., difluoromethyl) .
  • DFT studies : Compare computed vs. experimental IR/Raman spectra to confirm conformation .

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

Answer: The difluoromethyl group:

  • Electron effects : Withdraws electrons via -I effect, activating the pyridine ring for nucleophilic substitution at adjacent positions .
  • Steric hindrance : Bulky CF₂H may slow reactions at the 6-position, favoring 2- or 4-position reactivity .
  • Stability : Enhances resistance to oxidation compared to methyl or chloro analogs .

Case study : In Suzuki couplings, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes .

Q. How can contradictions in reported physical data (e.g., melting points) be resolved?

Answer: Discrepancies often stem from:

  • Purity variations : Impurities (e.g., residual solvents) lower observed melting points. Validate via HPLC .
  • Polymorphism : Crystallize under controlled conditions (e.g., slow cooling in ethanol) .
  • Method differences : Differential Scanning Calorimetry (DSC) provides more accurate mp than capillary methods .

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